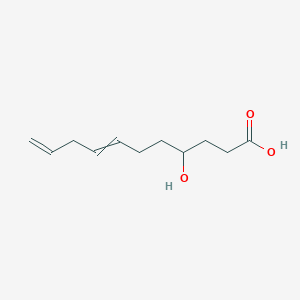
4-Hydroxyundeca-7,10-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyundeca-7,10-dienoic acid is an organic compound with the molecular formula C11H18O3 It contains a carboxylic acid group, two hydroxyl groups, and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyundeca-7,10-dienoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as undecenoic acid and appropriate reagents for hydroxylation and diene formation.
Diene Formation: The formation of the conjugated diene system can be accomplished through dehydrogenation reactions using reagents like palladium on carbon (Pd/C) or other suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxyundeca-7,10-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, BH3
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halides, esters
Wissenschaftliche Forschungsanwendungen
4-Hydroxyundeca-7,10-dienoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxyundeca-7,10-dienoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups play a crucial role in its binding affinity and activity. The conjugated diene system may also contribute to its reactivity and biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linoleic Acid: An unsaturated fatty acid with two double bonds, commonly found in vegetable oils.
Oleic Acid: A monounsaturated fatty acid with one double bond, found in olive oil.
Arachidonic Acid: A polyunsaturated fatty acid with four double bonds, involved in the biosynthesis of prostaglandins.
Uniqueness
4-Hydroxyundeca-7,10-dienoic acid is unique due to its specific combination of functional groups and conjugated diene system, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
90162-80-4 |
|---|---|
Molekularformel |
C11H18O3 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
4-hydroxyundeca-7,10-dienoic acid |
InChI |
InChI=1S/C11H18O3/c1-2-3-4-5-6-7-10(12)8-9-11(13)14/h2,4-5,10,12H,1,3,6-9H2,(H,13,14) |
InChI-Schlüssel |
ZDMVHHGKMWXUEI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC=CCCC(CCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















